molecular formula C6H10O2 B3415563 Polycaprolactone CAS No. 24980-41-4

Polycaprolactone

Cat. No.: B3415563
CAS No.: 24980-41-4
M. Wt: 114.14 g/mol
InChI Key: PAPBSGBWRJIAAV-UHFFFAOYSA-N
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Description

Polycaprolactone (PCL) is a biodegradable, semicrystalline polyester for use in tissue engineering and drug delivery research applications. Due to the increased length of the aliphatic chain, this compound degrades significantly slower than other common biodegradable polymers, such as polylactide. PCL features a low melting point (55-60 °C), making it ideal for thermal processing and increasing its use in novel applications such as 3D bioprinting. In addition to its favorable thermal properties, PCL also features high solubility in organic solvent allowing for a multitude of other processing options. This product features low residual water, monomer, and catalyst (tin) making it an ideal choice for use in tissue engineering and 3D bioprinting research.
This compound (PCL) is a biodegradable, semicrystalline polyester for use in tissue engineering and drug delivery research applications. Due to the increased length of the aliphatic chain, this compound degrades significantly slower than other common biodegradable polymers, such as polylactide. PCL features a low melting point (55–60 °C), making it ideal for thermal processing and increasing its use in novel applications such as 3D bioprinting. In addition to its favorable thermal properties, PCL also features high solubility in organic solvent allowing for a multitude of other processing options. This product features low residual water, monomer, and catalyst (tin) making it an ideal choice for use in tissue engineering and 3D bioprinting research.
Hexano-6-lactone is a epsilon-lactone that is oxepane substituted by an oxo group at position 2.

Mechanism of Action

Polycaprolactone (PCL) is a biodegradable polymer that has gained significant attention due to its potential applications in various fields, including biomedical engineering and environmental remediation .

Target of Action

PCL primarily targets the process of wound healing and tissue regeneration . It acts as a scaffold, providing a structure that facilitates cell growth and tissue formation . In aesthetic medicine, PCL is used as a collagen stimulator, enhancing the production of collagen in the skin .

Mode of Action

PCL interacts with its targets through its impressive biological properties and mechanical strength . In wound healing, PCL-based materials provide a conducive environment for the proliferation of fibroblasts and the deposition of collagen, essential components of the wound healing process . In aesthetic applications, PCL microspheres suspended in a gel carrier provide immediate and sustained volumizing effects when injected .

Biochemical Pathways

The synthesis of PCL involves two main pathways: the polycondensation of a hydroxycarboxylic acid (6-hydroxyhexanoic acid), and the ring-opening polymerization (ROP) of a lactone (ε-caprolactone) . The degradation process involves two concerted elementary steps: triad-assisted nucleophilic attack and C–O bond cleavage .

Pharmacokinetics

PCL exhibits slow degradation, which contributes to its sustained release properties . For instance, PCL implants have been developed to achieve zero-order release of a proprietary ocular hypotensive agent (DE-117) over 6 months . The release rates of DE-117–loaded PCL devices were tuned based on an established predictive model and confirmed by in vitro release studies .

Result of Action

The action of PCL results in enhanced wound healing and tissue regeneration . It also stimulates collagen production, leading to improved skin aesthetics . In the context of drug delivery, PCL enables controlled and sustained release of drugs, optimizing pharmacokinetics and reducing adverse effects .

Action Environment

The action of PCL can be influenced by environmental factors. For instance, the presence of specific bacteria can enhance the marine biodegradation of PCL . Furthermore, the incorporation of protein fillers into PCL can significantly enhance its biodegradability .

Biochemical Analysis

Biochemical Properties

Polycaprolactone exhibits good resistance to water, oil, solvent, and chlorine . It is degraded by hydrolysis of its ester linkages in physiological conditions . The degradation process involves two concerted elementary steps: triad-assisted nucleophilic attack and C–O bond cleavage .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been used as a matrix in the creation of nanocomposites for tissue engineering applications . It has also been used in the creation of nanoparticles for targeted drug delivery . The extent of cellular internalization of this compound-based nanocarriers correlates directly with cell line aggressiveness .

Molecular Mechanism

This compound is prepared by ring opening polymerization of ε-caprolactone using a catalyst such as stannous octoate . The degradation of this compound is mediated by enzymes, particularly esterases . These enzymes are characterized by a α/β hydrolase fold and a catalytic triad consisting of an aspartate (Asp) or glutamate (Glu) residue, a histidine (His), and a nucleophilic serine (Ser) residue .

Temporal Effects in Laboratory Settings

This compound exhibits a slow degradation rate, taking approximately 2–3 years to fully degrade . Over time, the degradation of this compound leads to the release of carboxylic acids .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The highest degradation was achieved with a 1:1 ratio after 14 days and degraded by up to 88.3% .

Metabolic Pathways

This compound degradation involves the hydrolysis of its ester linkages . This process is mediated by enzymes, particularly esterases . The degradation products of this compound can be further metabolized by various metabolic pathways .

Transport and Distribution

This compound and its degradation products can be transported and distributed within cells and tissues . The extent of cellular internalization of this compound-based nanocarriers correlates directly with cell line aggressiveness .

Subcellular Localization

This compound-based nanocarriers show a very diffused and non-compartmentalized subcellular localization with possible intranuclear localization and minor colocalization in the lysosomes with time .

Properties

IUPAC Name

oxepan-2-one
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InChI

InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2
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InChI Key

PAPBSGBWRJIAAV-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=O)OCC1
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Molecular Formula

C6H10O2
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Related CAS

24980-41-4
Record name Polycaprolactone
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DSSTOX Substance ID

DTXSID4027159
Record name Caprolactone
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Molecular Weight

114.14 g/mol
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Physical Description

Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Record name 2-Oxepanone
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Boiling Point

237 °C
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Flash Point

127 °C o.c.
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Solubility

Solubility in water: miscible
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Density

1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8
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Mechanism of Action

CAPROLACTONE INHIBITED PROTEOLYTIC & FIBRINOLYTIC ACTIVITIES OF HUMAN PLASMIN. IN VERY LOW CONCN, IT ALSO INHIBITED ACTIVATION OF PLASMINOGEN THROUGH PLASMIN-STREPTOKINASE ACTIVATOR & HUMAN UROKINASE.
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CAS No.

502-44-3
Record name ε-Caprolactone
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Melting Point

-1.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Polycaprolactone (PCL) suitable for biomedical applications?

A1: PCL exhibits several properties that make it attractive for biomedical use. First, it is biocompatible, demonstrating good interaction with biological systems. [] Additionally, it degrades within the body over time, making it suitable for temporary implants and drug delivery systems. [, ] Its mechanical strength and flexibility can be tailored for specific applications by controlling its molecular weight and processing methods. [, , , , ]

Q2: How does the incorporation of biphasic calcium phosphate (BCP) affect PCL scaffolds for bone regeneration?

A2: Research shows that while adding BCP to PCL scaffolds may not drastically impact new bone formation on its own, it does provide a framework for further functionalization. The combination becomes particularly effective when collagen is immobilized on the PCL/BCP scaffold. This significantly enhances bone regeneration, even within a short 6-week timeframe. []

Q3: Can PCL's surface be modified to improve its bioactivity?

A3: Yes, PCL's bio-inert surface can be modified to enhance cell attachment. One method involves coating PCL fibers with chitosan and poly(ethylene oxide), creating a hydrophilic surface with primary amine groups. These groups can be further functionalized by grafting bioactive molecules, like the integrin adhesion peptide arginine-glycine-aspartic acid, which has been shown to significantly improve the initial attachment and spreading of bone marrow stromal cells. []

Q4: What are the advantages of using electrospinning to create PCL-based scaffolds for tissue engineering?

A4: Electrospinning produces PCL scaffolds with a unique fibrous structure that mimics the extracellular matrix, providing a favorable environment for cell attachment, proliferation, and differentiation. [, , , , ] This technique allows for control over fiber diameter, pore size, and scaffold architecture, enabling the creation of customized scaffolds for various tissue engineering applications. [, ] Moreover, electrospinning facilitates the incorporation of bioactive molecules, like phytochemicals or drugs, directly into the PCL fibers during fabrication, expanding its potential for drug delivery and wound healing. [, , ]

Q5: How does the incorporation of phytochemicals, like Areca catechu extract, affect the properties of electrospun PCL scaffolds for wound healing?

A5: Incorporating Areca catechu extract into PCL scaffolds significantly enhances their wound healing properties. The extract exhibits antioxidant and antimicrobial activities against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, crucial for preventing wound infections. [] Moreover, the extract's biocompatibility with L929 fibroblasts, demonstrated by 85% cell viability, highlights its potential in creating a conducive environment for wound healing. [] In vivo studies using rat models further confirm these findings, revealing faster wound healing rates in wounds treated with Areca catechu-incorporated PCL scaffolds compared to controls. []

Q6: Can PCL be combined with other materials to enhance its mechanical properties for corneal grafts?

A6: Yes, combining PCL with collagen creates a hierarchical corneal graft that mimics the native cornea. The collagen core provides transparency, while the PCL-collagen edge enhances mechanical robustness. These Col-PCL membranes have demonstrated high water adsorption (80%), significant swelling capacity (400%), and a tensile strength of 1.1 ± 0.03 MPa - surpassing pure collagen or PCL membranes. []

Q7: How can 3D printing technology be utilized in fabricating PCL-based materials for biomedical applications?

A8: 3D printing offers precise control over the scaffold's internal architecture, enabling the creation of complex geometries and customized designs to match the specific requirements of the target tissue. [, , , ] This technique allows for tailoring the mechanical properties of the scaffold, such as compressive strength and stiffness, by adjusting parameters like strut diameter, spacing, and lay-down patterns. [, ] Moreover, 3D printing facilitates the incorporation of bioactive molecules, like β-tricalcium phosphate (β-TCP), into PCL-based materials. [, ]

Q8: What are the advantages of using 3D printed PCL/β-TCP membranes for guided bone regeneration (GBR)?

A9: 3D printed PCL/β-TCP membranes exhibit superior performance compared to 3D-printed PCL alone and conventional collagen membranes in GBR procedures. [] The incorporation of β-TCP enhances the membrane's bioactivity, promoting bone cell attachment, proliferation, and osteogenic differentiation. [, ] In vivo studies using a beagle model demonstrated that 3D-printed PCL/β-TCP membranes result in significantly greater bone regeneration compared to other membrane types. []

Q9: How do 3D printed PCL scaffolds with an angle-ply architecture benefit annulus fibrosus (AF) tissue engineering?

A10: The angle-ply architecture in 3D printed PCL scaffolds mimics the natural structure of AF tissue, allowing for better replication of its mechanical behavior. [] This design provides a biomimetic environment that supports the alignment and proliferation of bovine AF cells, leading to the organized deposition of extracellular matrix components like collagen type I and aggrecan. [] The controlled microenvironment and mechanical stimulation provided by the angle-ply scaffold contribute to improved tissue regeneration. []

Q10: What makes this compound suitable as a drug carrier in nanocarriers?

A11: this compound exhibits biodegradability and biocompatibility, breaking down into non-toxic products within the body. [] This property, along with its FDA approval, makes it safe for drug delivery applications. [, ] PCL's ability to encapsulate both hydrophilic and hydrophobic drugs makes it a versatile carrier for a wide range of therapeutic agents. []

Q11: Can you explain the mechanism of drug loading into PCL using supercritical carbon dioxide (SCCO2)?

A12: SCCO2 acts as a solvent, dissolving the drug and facilitating its diffusion into the PCL matrix. This occurs because CO2 displays high solubility in both the drug and the polymer. [] By manipulating parameters such as pressure and temperature, the impregnation process can be controlled to achieve desired drug loadings within the PCL matrix. []

Q12: How effective is the SCCO2 impregnation method for loading ibuprofen into PCL?

A13: Research indicates that SCCO2 impregnation can achieve high drug loadings of ibuprofen into PCL. Studies have reported achieving drug loadings as high as 27% w/w. [] This method demonstrates the feasibility of using SCCO2 for incorporating therapeutic agents into PCL for controlled drug delivery applications. []

Q13: How do statin-loaded PCL nanofibers benefit diabetic wound treatment?

A14: Statin-loaded PCL nanofibers offer several advantages for diabetic wound treatment. The PCL nanofibers, particularly when coated with collagen and silver nanoparticles, demonstrate controlled release of statin drugs over extended periods. This sustained release directly targets the wound site. Furthermore, the incorporation of statins promotes angiogenesis (blood vessel formation) and ECM (extracellular matrix) remodeling, both of which are crucial for diabetic wound healing. []

Q14: How does combining daratumumab with doxorubicin-loaded PCL nanoparticles affect the treatment of diffuse large B-cell lymphoma?

A15: This combination showcases synergistic anti-tumor activity. Daratumumab, a monoclonal antibody, targets CD38, a protein highly expressed on DLBCL cells. Meanwhile, the PCL nanoparticles encapsulate doxorubicin, a chemotherapy drug, allowing for targeted delivery and potentially reducing systemic toxicity. In vitro studies using DLBCL cell lines demonstrate that this combination effectively inhibits cell growth and induces apoptosis, suggesting its potential as a promising therapeutic strategy for DLBCL. []

Q15: What is the molecular formula of this compound?

A16: The repeating unit of this compound has the molecular formula (C6H10O2)n, where 'n' represents the number of repeating units in the polymer chain. [, ]

Q16: How is the molecular weight of this compound determined?

A17: Several techniques can determine the molecular weight of PCL, including Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. [] These methods provide information on the polymer's molecular weight distribution, which is crucial for understanding its physical and mechanical properties. []

Q17: Can you describe the characteristic peaks observed in the infrared (IR) spectrum of this compound?

A18: The IR spectrum of PCL exhibits distinct peaks due to the presence of specific functional groups. The strong absorption band around 1725 cm-1 corresponds to the stretching vibration of the carbonyl group (C=O) present in the ester linkage of PCL. [] Other characteristic peaks include those associated with C-H stretching vibrations around 2900-2800 cm-1, and C-O stretching vibrations in the region of 1200-1000 cm-1. []

Q18: What spectroscopic techniques are employed to characterize the structure and properties of this compound?

A19: Various spectroscopic techniques are employed to analyze this compound. These include: * Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups present in the polymer, providing insights into its chemical composition and potential interactions with other molecules. [, , ] * X-ray photoelectron spectroscopy (XPS): Determines the elemental composition and chemical states of elements within the polymer, revealing information about surface modifications and degradation processes. [, , ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the polymer's structure, including the arrangement of atoms, chain length, and branching. Different types of NMR, such as 1H NMR and 13C NMR, can be used to obtain a comprehensive understanding of the polymer's structure. [, , ]

Q19: How does the degradation of PCL occur?

A20: PCL degrades primarily through hydrolysis, a process where water molecules break down the ester bonds in the polymer backbone. This process is influenced by factors like pH, temperature, and the presence of enzymes such as lipase. [, , ]

Q20: What factors influence the degradation rate of PCL?

A21: Several factors impact the degradation rate of PCL, including: * Molecular weight: Higher molecular weight PCL generally degrades slower than lower molecular weight PCL. [] * Crystallinity: Crystalline regions degrade slower than amorphous regions due to the tighter packing of polymer chains. [] * Presence of additives: The addition of other materials, such as plasticizers or fillers, can alter the degradation rate. [, ] * Environmental factors: Temperature, pH, and the presence of enzymes like lipase can significantly influence degradation. [, , ]

Q21: What are the environmental impacts of PCL, and how can they be mitigated?

A22: While PCL itself is not acutely toxic, its production and disposal can still raise environmental concerns. [] Manufacturing PCL requires significant energy and may involve the use of non-renewable resources. [] To mitigate these impacts: * Sustainable Synthesis: Researchers are exploring the use of bio-based building blocks and green solvents like supercritical CO2 to synthesize PCL, reducing reliance on fossil fuels and minimizing harmful waste. [] * Biodegradability: PCL's biodegradability can be harnessed for controlled composting and bioremediation applications. [] * Recycling: Developing efficient recycling methods for PCL-based materials can contribute to a circular economy and reduce plastic waste. []

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